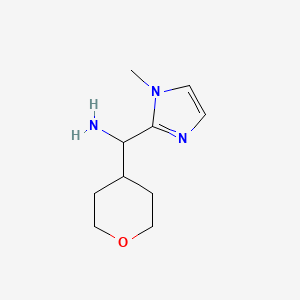

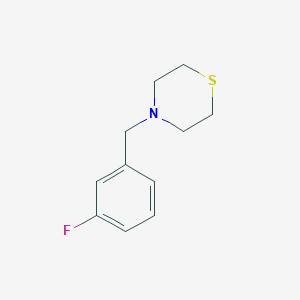

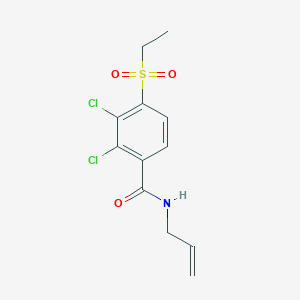

![molecular formula C7H11NO B2357953 2-Azaspiro[3.4]octan-1-one CAS No. 344330-33-2](/img/structure/B2357953.png)

2-Azaspiro[3.4]octan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Azaspiro[3.4]octan-1-one is a chemical compound used as a pharmaceutical intermediate in synthetic chemistry . It is a part of the N-H oxaziridines, which are selective electrophilic aminating agents for N-, S-, C-, and O-nucleophiles .

Synthesis Analysis

The synthesis of this compound involves an annulation strategy. Three successful routes for the synthesis were developed. One of the approaches involved annulation of the cyclopentane ring and the remaining two approaches involved annulation of the four-membered ring. All three approaches employ readily available starting materials with conventional chemical transformations and minimal chromatographic purifications to afford the title compound .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a cyclopentane ring and a four-membered ring . The structure is further complicated by the presence of similar chemical shifts and coupling patterns .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The annulation strategy used in the synthesis involves the formation of a cyclopentane ring and a four-membered ring .Aplicaciones Científicas De Investigación

Drug Discovery

2-Azaspiro[3.4]octan-1-one has been utilized in the synthesis of novel thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery. These compounds, including their enantioselective versions, offer promising potential in the development of new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).

Antiviral Research

A series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, related to this compound, were synthesized and evaluated for their antiviral activity. Some of these compounds showed inhibitory effects against human coronavirus 229E replication, indicating the potential of this compound derivatives in antiviral drug development (Apaydın et al., 2019).

Peptide Synthesis

The compound has been used in the synthesis of dipeptide synthons. For instance, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, has been synthesized using this compound, demonstrating its utility in complex peptide synthesis (Suter, Stoykova, Linden, & Heimgartner, 2000).

Chemical Synthesis and Structural Analysis

This compound has been employed in various chemical synthesis processes, including the production of different azaspiro compounds and analysis of their molecular structures. This demonstrates its role in fundamental chemical research and the exploration of new chemical structures (Kirillov & Shchepin, 2005; Chiaroni et al., 2000; Andreae et al., 1992; Ramesh, Balakumar, Rizzo, & Zhang, 2019; Montalvo-González & Ariza-Castolo, 2012; Zacharis & Trefonas, 1970).

Safety and Hazards

Propiedades

IUPAC Name |

2-azaspiro[3.4]octan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-6-7(5-8-6)3-1-2-4-7/h1-5H2,(H,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEZPIAPRYPIKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[(6-chloropyridazin-3-yl)methyl]-2,2-dimethylpiperazine-1-carboxylate](/img/structure/B2357870.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2357874.png)

![(1-Methylindazol-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2357887.png)

![4-chlorophenyl 4-(2,4-dichlorophenyl)-2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-1,3-thiazol-5-yl sulfide](/img/structure/B2357891.png)